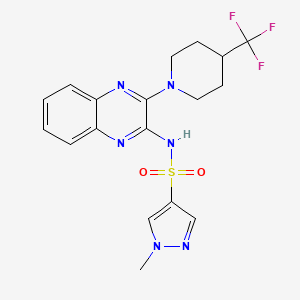

1-methyl-N-(3-(4-(trifluoromethyl)piperidin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide

Description

Structural Significance of 1-Methyl-N-(3-(4-(Trifluoromethyl)Piperidin-1-Yl)Quinoxalin-2-Yl)-1H-Pyrazole-4-Sulfonamide

The compound’s structure integrates four critical domains:

- Quinoxaline Core : A bicyclic aromatic system with two nitrogen atoms, enabling π-π stacking and hydrogen bonding with biological targets. Its planar geometry facilitates intercalation into DNA or enzyme active sites, as demonstrated in EGFR tyrosine kinase inhibition.

- Sulfonamide Linkage : The -SO₂NH- group enhances solubility and acts as a hydrogen bond donor/acceptor, critical for binding to polar residues in kinase domains.

- Pyrazole Moiety : The 1H-pyrazole ring contributes to metabolic stability and introduces a sp²-hybridized nitrogen, which participates in electrostatic interactions with catalytic lysine residues in ATP-binding pockets.

- 4-(Trifluoromethyl)Piperidine Substituent : The trifluoromethyl group (-CF₃) improves lipophilicity and bioavailability, while the piperidine ring introduces conformational rigidity, optimizing target engagement.

Table 1: Structural Contributions to Biological Activity

Molecular docking studies of analogous compounds, such as quinoxaline-linked triazole-sulfonamides, show that the quinoxaline core occupies hydrophobic pockets in EGFR (PDB: 4HJO), while the sulfonamide group forms hydrogen bonds with Thr830 and Asp831. The pyrazole ring in similar derivatives, like crizotinib, aligns with hinge regions of kinases, stabilizing inactive conformations.

Properties

IUPAC Name |

1-methyl-N-[3-[4-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N6O2S/c1-26-11-13(10-22-26)30(28,29)25-16-17(24-15-5-3-2-4-14(15)23-16)27-8-6-12(7-9-27)18(19,20)21/h2-5,10-12H,6-9H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCKKNFMMPMLFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N4CCC(CC4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-N-(3-(4-(trifluoromethyl)piperidin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide, also known as CAS Number 2034593-26-3, is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 440.4 g/mol. Its structure features a pyrazole core, which is known for various biological activities, including anti-inflammatory and anti-cancer properties. The presence of a trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 2034593-26-3 |

| Molecular Formula | C18H19F3N6O2S |

| Molecular Weight | 440.4 g/mol |

Antitumor Activity

Recent research has highlighted the antitumor potential of pyrazole derivatives, including 1-methyl-N-(3-(4-(trifluoromethyl)piperidin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide. Pyrazoles have been shown to inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. A study involving various pyrazole derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating that similar compounds could be effective in targeting specific cancer types .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. A study on pyrazole derivatives indicated effectiveness against antibiotic-resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). These derivatives were found to disrupt biofilm formation and exhibited low toxicity to human cells, making them promising candidates for further development .

The precise mechanism by which 1-methyl-N-(3-(4-(trifluoromethyl)piperidin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular signaling pathways or inhibit specific enzymes critical for tumor growth and bacterial survival .

Study on Antitumor Activity

In one notable study, researchers synthesized a series of pyrazole derivatives and tested their efficacy against various cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced potency against tumor cells. For instance, the combination of certain pyrazoles with doxorubicin showed a synergistic effect in MDA-MB-231 cells, suggesting that these compounds could enhance the efficacy of existing chemotherapeutic agents .

Antimicrobial Efficacy

Another significant investigation focused on the antimicrobial properties of trifluoromethyl-substituted pyrazoles. These compounds demonstrated strong inhibitory activity against resistant strains of Enterococcus faecium, outperforming traditional antibiotics like vancomycin. The study provided insights into the mode of action, revealing that these compounds could inhibit macromolecular synthesis within bacterial cells .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with quinoxaline and pyrazole structures exhibit significant antitumor properties. The incorporation of the trifluoromethyl group is known to enhance the cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoxaline have been reported to inhibit tumor growth by interfering with angiogenesis and inducing apoptosis in cancer cells .

Anti-inflammatory Properties

The compound demonstrates promising anti-inflammatory effects. Studies have shown that pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Specifically, modifications in the structure of pyrazoles have led to compounds that exhibit reduced ulcerogenic effects while maintaining anti-inflammatory potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .

Case Study 1: Antitumor Efficacy

A study conducted on a series of quinoxaline derivatives revealed that certain modifications led to enhanced antitumor activity against breast cancer cell lines. The compound under study showed IC50 values significantly lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Activity

In a comparative analysis of various pyrazole derivatives, the compound exhibited ED50 values similar to those of leading anti-inflammatory drugs. It demonstrated effective inhibition of COX enzymes with minimal side effects, making it a candidate for further clinical trials aimed at treating chronic inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative pharmacological insights:

4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide (CAS: 7167-25-1)

- Core Structure : Benzyl-substituted pyrazole sulfonamide.

- Key Differences: Replaces the quinoxaline-piperidine group with a 3-(trifluoromethyl)benzyl moiety.

- Pharmacological Implications: The benzyl group may enhance blood-brain barrier permeability compared to the bulkier quinoxaline system. Methyl sulfonamide could target enzymes (e.g., carbonic anhydrase) or receptors requiring planar aromatic interactions .

1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxyphenyl)-1H-pyrazole-4-sulfonamide (CAS: 1251534-04-9)

- Core Structure : Pyridine-linked pyrazole sulfonamide.

- Key Differences: Substitutes quinoxaline with a chloro-trifluoromethylpyridine ring.

- Pharmacological Implications :

Pharmacological Target and Signaling Pathways

Receptor Affinity and Selectivity

- Cannabinoid Receptor Modulation: highlights that trifluoromethyl-containing ligands (e.g., WIN 55212-2) exhibit higher CB2 affinity than CB1, suggesting the target compound’s piperidine-trifluoromethyl group may favor CB2 binding . Unlike HU 210 (CB1-selective), the target compound’s quinoxaline system may sterically hinder CB1 interactions, analogous to WIN 55212-2’s CB2 preference .

Signal Transduction

- cAMP Inhibition : Both CB1 and CB2 receptors inhibit cAMP accumulation via pertussis toxin-sensitive Gαi/o proteins. The target compound’s sulfonamide group may stabilize receptor conformations critical for this pathway .

- The quinoxaline-piperidine moiety’s bulk may prevent ion channel interactions, similar to CB2’s signaling profile .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide | 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxyphenyl)-1H-pyrazole-4-sulfonamide |

|---|---|---|---|

| Molecular Weight | ~500 g/mol (estimated) | 439.42 g/mol | 461.83 g/mol |

| LogP | ~3.5 (high lipophilicity) | ~3.8 | ~3.2 |

| Key Substituents | Quinoxaline, trifluoromethyl piperidine | Trifluoromethyl benzyl | Chloro-pyridine, methoxyphenyl |

| Potential Targets | CB2 receptors, kinases | Enzymes, GPCRs | Kinases, ion channels |

- Metabolic Stability : The trifluoromethyl group in all compounds resists oxidative metabolism, prolonging half-life.

- Solubility: The sulfonamide group improves aqueous solubility, but bulkier substituents (e.g., quinoxaline) may reduce bioavailability compared to benzyl or pyridine analogues.

Q & A

Q. What are the optimal synthetic routes for 1-methyl-N-(3-(4-(trifluoromethyl)piperidin-1-yl)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Coupling reactions : Formation of the quinoxaline-piperidine core via nucleophilic substitution or Suzuki coupling.

- Sulfonamide linkage : Reaction of pyrazole-4-sulfonyl chloride with the amine group of the quinoxaline intermediate.

- Solvent and temperature control : Use of polar aprotic solvents (e.g., DMF, DMSO) at 60–100°C to enhance reaction efficiency .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product.

Q. Example Reaction Conditions Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperidine-quinoxaline coupling | DMF, K₂CO₃, 80°C | 65–75 | |

| Sulfonamide formation | CH₂Cl₂, Et₃N, 0°C → RT | 50–60 |

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., trifluoromethyl and piperidine groups) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 510.15).

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the sulfonamide group) .

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C, H, N, S values .

Q. How can researchers assess the preliminary biological activity of this compound?

Methodological Answer:

- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to evaluate affinity (Kᵢ values) .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction yields be optimized using Design of Experiments (DoE) methodologies?

Methodological Answer:

- Variable screening : Identify critical factors (e.g., solvent ratio, temperature, catalyst loading) via fractional factorial design .

- Response surface methodology (RSM) : Optimize parameters (e.g., 70°C, 1:1.2 molar ratio) to maximize yield .

- High-throughput screening : Use parallel reactors to test >50 conditions/day, accelerating process development .

Q. Example DoE Table :

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature | 50–90°C | 75°C |

| Solvent (DMF:H₂O) | 3:1–5:1 | 4:1 |

| Reaction Time | 6–24 h | 12 h |

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- Molecular docking : Predict binding modes to target proteins (e.g., kinases) using AutoDock Vina .

- ADMET prediction : Tools like SwissADME to estimate solubility (LogP ≈ 2.5), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

- MD simulations : Assess conformational stability in aqueous environments (e.g., 100 ns simulations in GROMACS) .

Q. How should contradictory data in biological activity studies be resolved?

Methodological Answer:

- Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm IC₅₀ trends .

- Orthogonal assays : Use alternative methods (e.g., SPR for binding affinity vs. cell-based assays) to cross-verify results .

- Statistical analysis : Apply ANOVA or t-tests to evaluate significance of discrepancies (p < 0.05 threshold) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

Methodological Answer:

- Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .

- Prodrug design : Mask polar sulfonamide groups with ester prodrugs to enhance bioavailability .

- Microsomal stability assays : Incubate with liver microsomes (e.g., human S9 fraction) to identify metabolic hotspots .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

- Solvent screening : Test mixtures (e.g., ethanol/water, acetone/heptane) for slow evaporation .

- Temperature gradients : Use cryocooling (100 K) to stabilize crystals during data collection .

- Additive screening : Introduce small molecules (e.g., glycerol, PEG) to improve crystal lattice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.